MS432

描述

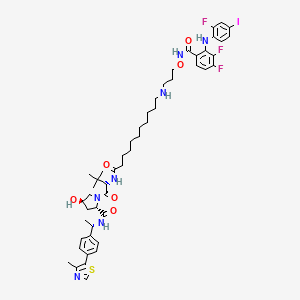

The compound MS432 is a complex organic molecule with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features multiple functional groups, including amides, hydroxyls, and aromatic rings, which contribute to its diverse chemical reactivity and biological activity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core pyrrolidine structure, followed by the sequential addition of various substituents. Key steps may include:

Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving an appropriate precursor.

Introduction of the hydroxy group: This step may involve selective hydroxylation using reagents like osmium tetroxide or other oxidizing agents.

Attachment of the aromatic rings: This can be done through coupling reactions such as Suzuki or Heck coupling, using palladium catalysts.

Incorporation of the amide groups: This step typically involves amide bond formation using reagents like EDCI or HATU in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

化学反应分析

Types of Reactions

The compound can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or Dess-Martin periodinane.

Reduction: The amide groups can be reduced to amines using reagents like lithium aluminum hydride (LAH).

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: PCC, Dess-Martin periodinane

Reduction: Lithium aluminum hydride (LAH)

Substitution: Nitration (HNO3/H2SO4), Halogenation (Br2/FeBr3)

Major Products

The major products formed from these reactions would depend on the specific conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the amide groups would yield primary amines.

科学研究应用

Selectivity and Potency

Research indicates that MS432 demonstrates high selectivity for MEK1 and MEK2 with DC50 values of 31 nM and 17 nM respectively, indicating the concentration required to achieve 50% degradation of these proteins . The compound has shown effectiveness in suppressing cancer cell proliferation across various cell lines, including those associated with melanoma and colorectal cancer .

In Vivo Studies

In animal models, this compound exhibited favorable pharmacokinetics, demonstrating good plasma exposure levels and enhanced antitumor activity when used in combination with BRAF or PI3K inhibitors. This suggests a synergistic effect that could enhance therapeutic outcomes in cancer treatment .

Case Study: MEK Inhibition in Melanoma

In a study involving melanoma cell lines, this compound was administered to evaluate its effects on cell viability and signaling pathways. Results indicated that this compound significantly inhibited ERK signaling and reduced cell viability more effectively than traditional MEK inhibitors. This positions this compound as a promising candidate for further clinical development in melanoma therapies .

Case Study: Combination Therapy

A separate investigation assessed the effects of combining this compound with BRAF inhibitors in colorectal cancer models. The findings revealed that this combination not only enhanced tumor suppression but also reduced resistance mechanisms commonly seen with monotherapy approaches .

Comparative Analysis of PROTACs

The following table summarizes key characteristics of various PROTACs, including this compound:

| Compound | Target | Mechanism | DC50 (nM) | Selectivity | Application |

|---|---|---|---|---|---|

| This compound | MEK1/2 | PROTAC | 31 / 17 | High | Cancer therapy |

| MS928 | MEK1/2 | PROTAC | TBD | TBD | Cancer therapy |

| MS910 | MEK1/2 | PROTAC | TBD | TBD | Cancer therapy |

作用机制

The mechanism by which this compound exerts its effects would depend on its specific molecular targets and pathways involved. Generally, it may interact with proteins or enzymes, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, thereby preventing substrate binding and subsequent catalysis. Alternatively, it could act as an agonist or antagonist at a receptor, modulating signal transduction pathways.

相似化合物的比较

Similar Compounds

- MS432

- This compound

Uniqueness

This compound is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

生物活性

MS432 is a novel compound identified as the first mitogen-activated protein kinase kinase 1/2 (MEK1/2) degrader. It represents a significant advancement in targeted therapy, particularly in oncology, by employing a mechanism that promotes the degradation of specific proteins rather than merely inhibiting their activity. This compound is categorized as a proteolysis targeting chimera (PROTAC), which utilizes the ubiquitin-proteasome system to achieve its effects.

Structural Characteristics

This compound is a hybrid molecule that combines elements from a kinase-targeting ligand, specifically derived from mirdametinib, and a von Hippel–Lindau (VHL) engaging moiety. The structural formula allows for selective targeting of MEK1 and MEK2 kinases, facilitating their degradation through VHL E3 ligase-mediated pathways.

The primary action of this compound involves the selective degradation of MEK1 and MEK2, with reported DC50 values of 31 nM for MEK1 and 17 nM for MEK2. The DC50 value indicates the concentration required to achieve 50% degradation of the target protein. This selective degradation leads to the inhibition of downstream signaling pathways that are critical in various cancer types, thereby suppressing tumor growth and proliferation.

In Vitro and In Vivo Studies

In vitro studies have demonstrated that this compound effectively mimics the effects observed with MEK1/2 knockdown, showcasing its potential as a therapeutic agent. Furthermore, this compound has been shown to be bioavailable, making it suitable for in vivo studies, where it has exhibited promising results in reducing MEK1/2 protein levels and inhibiting phosphorylation of downstream targets such as ERK.

Table 1: Summary of Biological Activity Data for this compound

| Target | DC50 (nM) | Effect | Study Type |

|---|---|---|---|

| MEK1 | 31 | Degradation | In vitro |

| MEK2 | 17 | Degradation | In vitro |

| ERK | N/A | Inhibition of phosphorylation | In vitro |

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in various cancer models. Notably, research indicates that concurrent inhibition of BRAF or PI3K alongside MEK1/2 degradation significantly enhances antitumor activity. This combination therapy approach suggests that this compound could play a crucial role in multi-targeted cancer therapies.

Example Case Study: Combination Therapy with BRAF Inhibitors

In a study involving melanoma cell lines, this compound was combined with BRAF inhibitors. The results indicated that this combination led to a synergistic effect on tumor cell reduction compared to monotherapy with either agent alone. The findings underscore the potential for this compound to enhance therapeutic outcomes when used in conjunction with existing cancer treatments.

属性

分子式 |

C50H65F3IN7O6S |

|---|---|

分子量 |

1076.1 g/mol |

IUPAC 名称 |

(2S,4R)-1-[(2S)-2-[11-[3-[[3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoyl]amino]oxypropylamino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C50H65F3IN7O6S/c1-31(33-16-18-34(19-17-33)45-32(2)56-30-68-45)57-48(65)41-28-36(62)29-61(41)49(66)46(50(3,4)5)59-42(63)15-12-10-8-6-7-9-11-13-24-55-25-14-26-67-60-47(64)37-21-22-38(51)43(53)44(37)58-40-23-20-35(54)27-39(40)52/h16-23,27,30-31,36,41,46,55,58,62H,6-15,24-26,28-29H2,1-5H3,(H,57,65)(H,59,63)(H,60,64)/t31-,36+,41-,46+/m0/s1 |

InChI 键 |

KCBAMQOKOLXLOX-BSZYMOERSA-N |

SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCNCCCONC(=O)C4=C(C(=C(C=C4)F)F)NC5=C(C=C(C=C5)I)F)O |

手性 SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCNCCCONC(=O)C4=C(C(=C(C=C4)F)F)NC5=C(C=C(C=C5)I)F)O |

规范 SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCNCCCONC(=O)C4=C(C(=C(C=C4)F)F)NC5=C(C=C(C=C5)I)F)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

MS432; MS-432; MS 432; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。